5-(3-phenyl-1H-pyrazol-4-yl)-3-[4-(propan-2-yloxy)phenyl]-1,2,4-oxadiazole
Description
The compound 5-(3-phenyl-1H-pyrazol-4-yl)-3-[4-(propan-2-yloxy)phenyl]-1,2,4-oxadiazole belongs to the 1,2,4-oxadiazole class, a heterocyclic scaffold widely explored in medicinal chemistry due to its metabolic stability, hydrogen-bonding capacity, and versatility in drug design . The molecule features a 1,2,4-oxadiazole core substituted at positions 3 and 5 with a 4-(isopropoxy)phenyl group and a 3-phenylpyrazole moiety, respectively.
Properties
IUPAC Name |
5-(3-phenylpyrazolidin-4-yl)-3-(4-propan-2-yloxyphenyl)-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O2/c1-13(2)25-16-10-8-15(9-11-16)19-22-20(26-24-19)17-12-21-23-18(17)14-6-4-3-5-7-14/h3-11,13,17-18,21,23H,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDASTLIXLIZWBS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C2=NOC(=N2)C3CNNC3C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-phenyl-1H-pyrazol-4-yl)-3-[4-(propan-2-yloxy)phenyl]-1,2,4-oxadiazole typically involves the following steps:
Formation of the pyrazole ring: This can be achieved by reacting a hydrazine derivative with an appropriate diketone or α,β-unsaturated carbonyl compound.
Formation of the oxadiazole ring: This involves the cyclization of a suitable precursor, such as a hydrazide or amidoxime, with a carboxylic acid derivative under dehydrating conditions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, solvents, and specific temperature and pressure conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the phenyl or pyrazole rings.
Reduction: Reduction reactions can occur, potentially affecting the oxadiazole ring or other functional groups.
Substitution: Electrophilic or nucleophilic substitution reactions can take place, especially on the aromatic rings.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halogens, alkylating agents, or nucleophiles.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Anticancer Activity
Numerous studies have investigated the anticancer potential of oxadiazole derivatives, including those containing pyrazole moieties. The following findings highlight the efficacy of compounds similar to 5-(3-phenyl-1H-pyrazol-4-yl)-3-[4-(propan-2-yloxy)phenyl]-1,2,4-oxadiazole :
- Mechanism-Based Approaches : Recent research indicates that 1,3,4-oxadiazoles can function through various mechanisms to inhibit cancer cell proliferation. For example, compounds with oxadiazole structures have demonstrated significant activity against human leukemia cell lines (HL-60) with low IC50 values, indicating potent anticancer effects .
- Synthesis and Testing : A study synthesized new derivatives of 1,3,4-oxadiazoles and tested their activity against multiple cancer cell lines. Notably, certain derivatives exhibited GI50 values below 10 µM across various types of cancer cells including breast and lung cancer .
Table 1: Anticancer Activity of Oxadiazole Derivatives
| Compound | Cancer Type | IC50 / GI50 (µM) |
|---|---|---|
| Compound A | HL-60 (Leukemia) | 3.52 |
| Compound B | RPMI-8226 (Leukemia) | 9.51 |
| Compound C | UACC-62 (Melanoma) | 4.65 |
Antimicrobial Properties
The antimicrobial activity of oxadiazole derivatives is another area of significant research interest. The compound has been studied for its potential antibacterial and antifungal properties:
- Broad-Spectrum Activity : Research indicates that oxadiazoles can exhibit broad-spectrum antimicrobial activity. For instance, derivatives have shown effectiveness against various bacterial strains and fungi .
- Specific Studies : Compounds similar to This compound have been evaluated for their antibacterial properties against pathogens such as Escherichia coli and Staphylococcus aureus, demonstrating promising results with low EC50 values .
Table 2: Antimicrobial Activity of Oxadiazole Derivatives
| Compound | Pathogen | EC50 (µg/mL) |
|---|---|---|
| Compound D | E. coli | 12.40 |
| Compound E | S. aureus | 10.23 |
Other Therapeutic Applications
In addition to anticancer and antimicrobial properties, oxadiazole derivatives are also being explored for other therapeutic uses:
- Anti-inflammatory Effects : Some studies suggest that certain oxadiazoles possess anti-inflammatory properties, which could be beneficial in treating conditions characterized by inflammation .
- Neuroprotective Potential : Emerging research is investigating the neuroprotective effects of oxadiazoles in models of neurodegenerative diseases .
Mechanism of Action
The mechanism of action of 5-(3-phenyl-1H-pyrazol-4-yl)-3-[4-(propan-2-yloxy)phenyl]-1,2,4-oxadiazole depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, receptor antagonism, or modulation of signal transduction pathways.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Key structural analogues of this compound include:
Key Observations :
- Electron-Withdrawing Groups (EWGs) : Compounds with trifluoromethyl ([CF₃]) or trifluoromethoxy ([OCF₃]) groups at position 3 exhibit enhanced antitumor activity due to increased electrophilicity and metabolic resistance .
- Electron-Donating Groups (EDGs) : The isopropoxy group in the target compound may improve solubility compared to EWGs but reduce binding affinity to hydrophobic enzyme pockets .
- Heterocyclic Moieties : Pyrazole and triazole substituents at position 5 enhance aromatic stacking interactions with biological targets, as seen in antimicrobial and antitumor activities .
Pharmacological Activity
Antitumor Activity :
- Compound 19b (from ): A 3,4,5-trimethoxyphenyl-substituted oxadiazole showed IC₅₀ values of 1.2 µM (A549 lung cancer) and 1.5 µM (MCF-7 breast cancer), attributed to tubulin polymerization inhibition .
- 5-(3-Cyclopropylpyrazolyl) Oxadiazole (): Demonstrated moderate activity against kinase targets due to cyclopropyl-induced conformational rigidity .
- Target Compound : The phenylpyrazole moiety may mimic ATP-binding motifs in kinases, though the isopropoxy group’s bulk could reduce potency compared to trimethoxy analogues .
Antimicrobial Activity :
- Compound 2e (): A 5-nitro-2-furyl-substituted oxadiazole inhibited Staphylococcus aureus at 0.5 µg/mL, leveraging nitro group redox activity .
- 4-Fluorophenyl Oxadiazole (): Exhibited broad-spectrum activity against Gram-positive bacteria (MIC 2–4 µg/mL) via membrane disruption .
- Target Compound : The pyrazole ring’s nitrogen atoms could facilitate hydrogen bonding with bacterial enzymes, but the lack of nitro or fluoro groups may limit efficacy .
Physicochemical Properties
Analysis :
- Higher logP values in CF₃-containing compounds correlate with improved membrane penetration but higher hepatotoxicity risks .
Biological Activity
5-(3-phenyl-1H-pyrazol-4-yl)-3-[4-(propan-2-yloxy)phenyl]-1,2,4-oxadiazole is a compound belonging to the oxadiazole family, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer properties, antimicrobial effects, and potential as an enzyme inhibitor.
Synthesis and Characterization
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The compound can be characterized using techniques such as NMR spectroscopy and mass spectrometry to confirm its structure and purity.
Anticancer Activity
Recent studies have demonstrated that oxadiazole derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have shown promising results against various cancer cell lines.
These values indicate that the compound has a potent inhibitory effect on cancer cell growth, particularly in prostate and colon cancer models.
Antimicrobial Activity
In addition to its anticancer properties, the compound has also been evaluated for antimicrobial activity. Research indicates that oxadiazole derivatives can exhibit moderate antibacterial effects against various pathogens.
| Pathogen | EC50 (µg/mL) | Reference |
|---|---|---|
| Meloidogyne incognita (Nematode) | 31.40 | |
| Rhizoctonia solani (Fungus) | 19.04 | |
| Xanthomonas oryzae (Bacteria) | 21.78 |
These findings suggest that this compound could serve as a lead structure for developing new antimicrobial agents.
Enzyme Inhibition
The mechanism of action of this compound may involve the inhibition of specific enzymes or modulation of receptor activity. For example, studies have shown that related compounds inhibit key enzymes involved in cancer progression and inflammation.
Case Studies
- Anticancer Study : A study conducted on various oxadiazole derivatives revealed that those with a similar structure to our compound exhibited significant cytotoxicity against several cancer cell lines. The study utilized MTT assays to quantify cell viability and determine IC50 values across different concentrations.
- Antimicrobial Evaluation : Another research focused on the antimicrobial potential of oxadiazole derivatives against agricultural pathogens showed promising results, suggesting their applicability in crop protection.
Q & A
Q. What are the standard synthetic routes for preparing 5-(3-phenyl-1H-pyrazol-4-yl)-3-[4-(propan-2-yloxy)phenyl]-1,2,4-oxadiazole?
The compound is synthesized via cyclocondensation or coupling reactions. A common approach involves:
- Step 1 : Formation of the oxadiazole core by reacting a carboxylic acid derivative (e.g., 4-(propan-2-yloxy)benzimidamide) with a nitrile or hydrazine derivative under reflux in solvents like DME or THF. Catalysts such as NaH or POCl₃ are used to facilitate ring closure .
- Step 2 : Functionalization of the pyrazole moiety. For example, coupling 3-phenyl-1H-pyrazole-4-carboxylic acid with the preformed oxadiazole intermediate using EDCI/HOBt or similar coupling agents .
- Purification : Flash column chromatography (SiO₂, hexane/ethyl acetate gradients) achieves >95% purity, as confirmed by NMR and HRMS .
Q. Which spectroscopic techniques are essential for confirming the structure and purity of this compound?
Key techniques include:
- ¹H/¹³C/¹⁹F NMR : Assign peaks for aromatic protons (δ 7.0–8.5 ppm), oxadiazole C=O (δ 165–170 ppm), and CF₃/OCF₃ groups (¹⁹F NMR: δ -60 to -70 ppm) .
- HRMS : Confirm molecular ion ([M+H]⁺) with <2 ppm mass error .
- HPLC/SFC : Assess enantiomeric purity (>97% ee via chiral stationary phases) .
- FTIR : Verify absence of unreacted intermediates (e.g., NH stretches at 3300 cm⁻¹ for pyrazole) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity?
- Solvent selection : Polar aprotic solvents (e.g., DMF, THF) enhance reactivity for cyclocondensation. For example, THF increases yields by 15% compared to toluene in oxadiazole formation .
- Catalyst tuning : NaH in DME at 50°C improves regioselectivity for pyrazole coupling .
- Temperature control : Reflux (80–100°C) minimizes side products in cyclization steps .
- Chromatography optimization : Gradient elution (hexane:EtOAc 5:1 → 1:1) resolves co-eluting impurities .
Q. How to resolve contradictions in biological activity data between in vitro and in silico studies?
- Validate assay conditions : Ensure consistent enzyme sources (e.g., recombinant vs. native 14-α-demethylase) and buffer pH (e.g., 7.4 vs. 6.8 alters binding) .
- Check compound stability : Degradation in DMSO (e.g., hydrolysis of oxadiazole under acidic conditions) may reduce apparent activity. Use fresh stock solutions and confirm stability via LC-MS .
- Docking refinement : Adjust protonation states (e.g., pyrazole NH vs. deprotonated form) and solvation models in software like AutoDock Vina .
Q. What computational strategies predict the compound’s interaction with biological targets?
- Molecular docking : Use PDB structures (e.g., 3LD6 for 14-α-demethylase) to model binding. Key interactions include π-π stacking between the phenyl group and Phe228 and hydrogen bonding with His310 .
- Electrostatic potential maps : Multiwfn software identifies regions of high electron density (e.g., oxadiazole ring) for nucleophilic attack prediction .
- MD simulations : GROMACS or AMBER assess binding stability over 100 ns trajectories, focusing on RMSD (<2 Å for stable complexes) .
Q. How to design derivatives to enhance target selectivity and reduce off-target effects?
- SAR-guided substitution : Replace the propan-2-yloxy group with bulkier substituents (e.g., cyclopropylmethoxy) to sterically block off-target binding .
- Bioisosteric replacement : Substitute 1,2,4-oxadiazole with 1,3,4-oxadiazole to modulate electron-withdrawing effects and improve metabolic stability .
- Proteome-wide docking : Screen derivatives against unrelated targets (e.g., kinases) to flag potential off-target interactions early .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
